2,5-DICHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE
Overview
Description
2,5-Dichloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two chlorine atoms, a pyrrolidine ring, and two sulfonamide groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Sulfonyl Chloride: Pyrrolidine is reacted with chlorosulfonic acid to form pyrrolidine sulfonyl chloride.
Nucleophilic Substitution: The pyrrolidine sulfonyl chloride is then reacted with 4-aminobenzenesulfonamide under basic conditions to form N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzenesulfonamide.
Chlorination: The final step involves the chlorination of the benzene ring at the 2 and 5 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide groups.
Reduction: Reduction reactions can occur at the chlorine atoms, converting them to hydrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonamide groups.
Reduction: Dechlorinated derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,5-Dichloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential therapeutic agent due to its sulfonamide structure, which is known for antibacterial properties.
Industry: In the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes that interact with the sulfonamide groups. The molecular targets include enzymes involved in folate synthesis and other metabolic pathways. The presence of the pyrrolidine ring enhances its binding affinity to these enzymes, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-[4-(morpholine-1-sulfonyl)phenyl]benzene-1-sulfonamide
- 2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzene-1-sulfonamide
Uniqueness
2,5-Dichloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide is unique due to the presence of the pyrrolidine ring, which provides distinct steric and electronic properties. This uniqueness enhances its binding affinity and specificity towards certain enzymes, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2,5-dichloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S2/c17-12-3-8-15(18)16(11-12)25(21,22)19-13-4-6-14(7-5-13)26(23,24)20-9-1-2-10-20/h3-8,11,19H,1-2,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOGMZOOYGRFRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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